5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
Beschreibung
This compound features a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups. At the 3-position, an ethyl chain bridges a carbonyl group to a pyrrolidine ring, which is further functionalized with a pyridazin-3-yloxy moiety. The pyrrolidine and pyridazine groups may enhance solubility and target binding via hydrogen bonding or π-π interactions.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-12(2)17-10-21(16(11)23)9-15(22)20-7-5-13(8-20)24-14-4-3-6-18-19-14/h3-4,6,10,13H,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBFKKZIIZPXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5,6-Dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 341.38 g/mol. The compound features a pyrimidine core with various functional groups that contribute to its biological activity.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the pyridazine and pyrrolidine moieties through coupling reactions.
- Functional group modifications to achieve the desired structure.
The biological activity of 5,6-dimethyl-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of various biochemical pathways, which may result in therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to this structure have been reported to inhibit MEK1/2 kinases, leading to reduced growth in leukemia cell lines such as MV4-11 and MOLM13 .
- Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
- Antimicrobial Activity : Preliminary investigations indicate potential efficacy against various microbial strains, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological profiles:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrimidinone derivatives, focusing on core modifications, substituent variations, and pharmacological implications.
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Findings:
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., ) exhibit higher lipophilicity due to sulfur incorporation, whereas the target compound’s pyridazine group enhances polarity .
Substituent Effects: Pyrrolidine vs. Heterocyclic Moieties: Replacing pyridazin-3-yloxy (target) with thiadiazol-3-yloxy () or thiophene () alters electronic properties. Pyridazine’s electron-deficient nature could enhance binding to ATP pockets in kinases.
Synthetic Routes :
- The target compound likely involves reductive amination (e.g., coupling pyrrolidine to an aldehyde intermediate) similar to methods in .
- Deprotection steps (e.g., HCl-mediated removal of trimethylsilyl groups, as in ) are critical for final product isolation.
Pharmacological Implications :
- Pyridazin-3-yloxy-pyrrolidine derivatives (target) may exhibit superior solubility (>2 mg/mL predicted) compared to phenyl-substituted analogs (e.g., ), aiding bioavailability.
- Thiadiazole-containing analogs () might show stronger metabolic stability due to reduced oxidative metabolism.
Notes
- The target compound’s synthesis and activity data remain underreported; further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
- Structural analogs with piperidine () or thiophene () substituents highlight the importance of heterocycle choice in optimizing target engagement.
- Computational modeling (e.g., docking studies) could elucidate the pyridazin-3-yloxy group’s role in binding affinity compared to other heterocycles.
Q & A
What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis of pyrimidinone derivatives typically involves multi-step heterocyclic coupling. For example, analogous compounds are synthesized via nucleophilic substitution at the pyrrolidine nitrogen, followed by alkylation or acylation of the pyrimidinone core . Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrrolidine oxygen.
- Temperature control : Reactions at 60–80°C minimize side-product formation in pyridazine-oxygen coupling steps .
- Catalysts : Mild bases like K₂CO₃ improve regioselectivity during ethylation of the pyrimidinone ring.
Validation : Monitor intermediates via TLC and LC-MS, and optimize purification using gradient column chromatography (e.g., hexane/ethyl acetate to DCM/methanol) .
How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound?
Level: Basic (Characterization)
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and stereochemistry. For structurally related pyrimidinone-pyrrolidine hybrids:
- Crystallization : Grow crystals via slow evaporation in ethanol/water (3:1) at 298 K .
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections.
- Refinement : Refine structures with SHELXL-97, achieving R-factors < 0.05 for high confidence in bond lengths (mean σ = 0.003 Å) .
Key insights : The pyridazin-3-yloxy group exhibits a planar conformation, while the pyrrolidine ring adopts an envelope puckering, confirmed by torsion angles .
What analytical techniques are recommended for quantifying this compound in complex mixtures?
Level: Advanced (Analytical Validation)
Methodological Answer:
- HPLC-UV : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile (70:30) at 1.0 mL/min. Detect at 254 nm, optimized for pyrimidinone absorption .
- Method Validation :
- Linearity : Test concentrations from 0.1–100 µg/mL (R² > 0.998).
- Recovery : Spike samples at 80%, 100%, and 120% levels; recoveries should be 95–105% .
- LOQ/LOD : Determine via signal-to-noise ratios (S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD).
Note : Residual solvents (e.g., DMF) must comply with ICH Q3C guidelines, analyzed via GC-MS .
How can researchers address discrepancies in spectroscopic data when synthesizing novel derivatives?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : The pyrimidin-4(3H)-one core can exhibit keto-enol tautomerism, altering ¹H NMR shifts (e.g., NH protons at δ 10–12 ppm vs. olefinic protons at δ 5–6 ppm) .
- Dynamic exchange : Rotamers in the pyrrolidin-1-yl group may split signals in ¹³C NMR. Use variable-temperature NMR to confirm .
Resolution :
Compare experimental data with DFT-calculated spectra (e.g., Gaussian 16 B3LYP/6-31G**).
Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
What strategies optimize regioselectivity during modification of the pyrrolidin-1-yl moiety?
Level: Advanced (Synthesis Optimization)
Methodological Answer:
To enhance regioselectivity in substituent addition:
- Protecting groups : Temporarily block the pyridazin-3-yloxy oxygen with tert-butyldimethylsilyl (TBDMS) to direct alkylation to the pyrrolidine nitrogen .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 120°C) to reduce side reactions in SN2 pathways .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict steric hindrance at reaction sites. For example, bulky substituents at C3 of pyrrolidine reduce accessibility for further functionalization .
How can researchers validate the stability of this compound under physiological conditions?
Level: Advanced (Preclinical Studies)
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA. Pyrimidinones are typically stable at pH 7.4 but hydrolyze under acidic conditions .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours). Use amber glass vials to prevent photodegradation of the pyridazine ring .
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